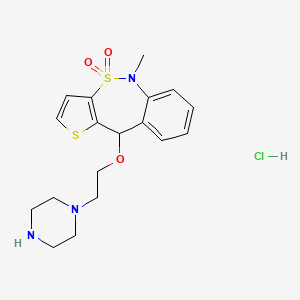
Ebov-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ebov-IN-6 is a small molecule inhibitor that targets the Ebola virus. It has shown promise in disrupting the replication and transcription of the virus by interfering with specific viral proteins. This compound is part of ongoing research efforts to develop effective antiviral therapies against Ebola virus disease, which is known for its high mortality rate and severe outbreaks.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ebov-IN-6 involves a series of chemical reactions that typically start with the preparation of a core scaffold, followed by the introduction of various functional groups. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and functional group modifications. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Ebov-IN-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
科学的研究の応用
Ebov-IN-6 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of small molecule inhibitors.
Biology: Investigated for its effects on viral replication and protein interactions within infected cells.
Medicine: Explored as a potential therapeutic agent for treating Ebola virus disease.
作用機序
Ebov-IN-6 exerts its effects by binding to specific viral proteins, such as the nucleoprotein and VP30 protein, which are crucial for the transcription and replication of the Ebola virus. By disrupting the interaction between these proteins, this compound inhibits the viral life cycle and reduces the production of infectious viral particles. The molecular targets and pathways involved include the inhibition of RNA synthesis and interference with viral assembly processes.
類似化合物との比較
Similar Compounds
Embelin: Another small molecule inhibitor that targets the VP30-NP interface.
Kobe2602: A compound with a similar mechanism of action, disrupting viral protein interactions.
8-Gingerol: An analog of Embelin with synergistic effects when combined with other inhibitors.
Uniqueness of Ebov-IN-6
This compound is unique in its specific targeting of the Ebola virus nucleoprotein and VP30 protein interaction, which is a critical step in the viral replication process. This specificity makes it a promising candidate for antiviral therapy, as it minimizes the potential for off-target effects and enhances its efficacy against the Ebola virus.
特性
分子式 |
C18H24ClN3O3S2 |
|---|---|
分子量 |
430.0 g/mol |
IUPAC名 |
5-methyl-10-(2-piperazin-1-ylethoxy)-10H-thieno[3,2-c][2,1]benzothiazepine 4,4-dioxide;hydrochloride |
InChI |
InChI=1S/C18H23N3O3S2.ClH/c1-20-15-5-3-2-4-14(15)17(18-16(6-13-25-18)26(20,22)23)24-12-11-21-9-7-19-8-10-21;/h2-6,13,17,19H,7-12H2,1H3;1H |
InChIキー |
LEQQOKMVSQFPDX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=CS3)OCCN4CCNCC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



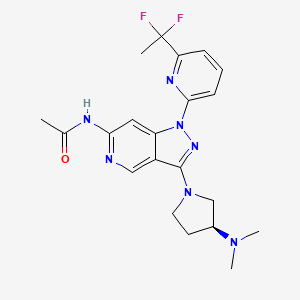
![(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B15136300.png)
![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)
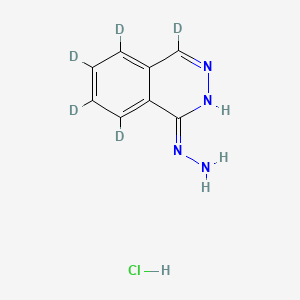
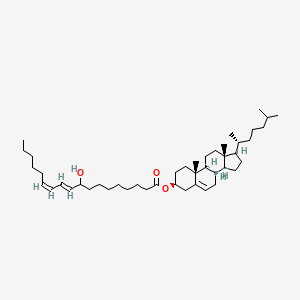
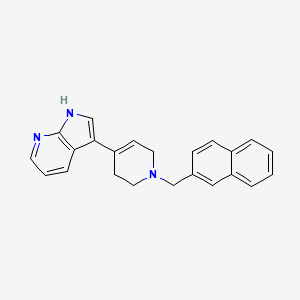
![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)
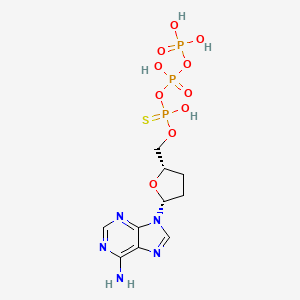
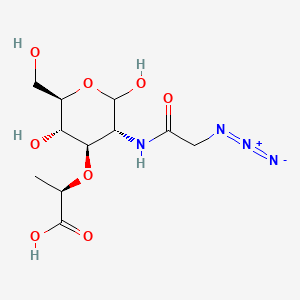

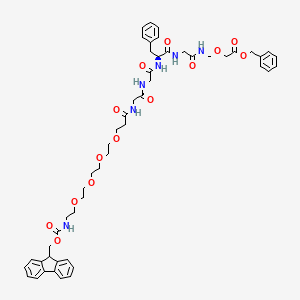
![tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15136348.png)

